Phosphazenebase P2-F

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

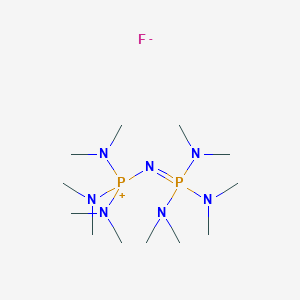

Structure

3D Structure of Parent

Properties

CAS No. |

137334-99-7 |

|---|---|

Molecular Formula |

C12H36FN7P2 |

Molecular Weight |

359.41 g/mol |

IUPAC Name |

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride |

InChI |

InChI=1S/C12H36N7P2.FH/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;/h1-12H3;1H/q+1;/p-1 |

InChI Key |

IRKKKQOVDCZGGC-UHFFFAOYSA-M |

SMILES |

CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |

Canonical SMILES |

CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Phosphazene base P2-F chemical structure and properties

The following technical guide provides an in-depth analysis of Phosphazenium Fluoride P2-F , a specialized reagent used in advanced organic synthesis and polymer chemistry.

The "Naked" Fluoride Source: Structure, Properties, and Catalytic Utility

Executive Summary

Phosphazenium fluoride P2-F (CAS: 137334-99-7) is a non-metallic, organic salt comprising a bulky, charge-delocalized diphosphazenium cation and a "naked" fluoride anion. Unlike traditional inorganic fluorides (e.g., KF, CsF) which suffer from poor solubility in organic solvents and tight ion-pairing, P2-F exhibits high solubility in aprotic media and exceptional fluoride nucleophilicity. This guide details its structural mechanics, physicochemical profile, and critical role as a catalyst in polymerization and nucleophilic fluorination.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification[2]

-

Common Name: Phosphazenium fluoride P2-F[1]

-

Systematic Name: 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium fluoride[1][2][3][4][5]

-

Molecular Formula:

-

Molecular Weight: 355.4 g/mol (Cation: 336.4 g/mol ; Anion: 19.0 g/mol )

Structural Topology

The defining feature of P2-F is its cation,

Key Structural Features:

-

Charge Delocalization: The positive charge is not localized on a single atom but distributed via resonance across the P=N-P system. This reduces the charge density (soft cation).

-

Steric Shielding: The six dimethylamino groups form a lipophilic shell around the cationic core, preventing the fluoride anion from approaching closely.

-

"Naked" Fluoride: The combination of a soft, bulky cation and a hard fluoride anion results in a "loose" ion pair. The fluoride ion retains high ground-state energy, behaving as if it were essentially free or "naked," drastically increasing its basicity and nucleophilicity.

Figure 1: Structural representation of the P2-F ion pair, illustrating the steric shielding of the cation that leads to the "naked" nature of the fluoride anion.

Physicochemical Properties[1][3][4][10][11][12]

The utility of P2-F is derived from its specific physical properties, which distinguish it from alkali metal fluorides.

| Property | Description | Mechanistic Implication |

| Solubility | Soluble in THF, MeCN, Toluene, Benzene | Allows homogeneous reactions in non-polar solvents, avoiding phase transfer catalysts. |

| Hygroscopicity | Extremely Hygroscopic | Water solvates |

| Thermal Stability | Stable up to ~140°C (dry) | Suitable for elevated temperature nucleophilic substitutions (e.g., Halex reactions). |

| Basicity | Hyperbasic (as | In anhydrous media, |

| Nucleophilicity | Enhanced ( | The lack of tight ion pairing allows |

Mechanistic Action & Applications

"Naked" Fluoride Generation

In standard salts like CsF, the lattice energy is high, and in solution, the cation-anion pair is tight. P2-F dissociates readily in organic solvents. The bulky cation prevents the formation of a tight contact ion pair, leaving the HOMO of the fluoride ion accessible for reaction.

Reaction Paradigm:

Key Applications

A. Nucleophilic Fluorination (

)

P2-F is a superior reagent for converting alkyl halides or sulfonates to fluorides. It is particularly effective for substrates prone to elimination or rearrangement, as the reaction can often be run at lower temperatures than with KF/18-crown-6.

B. Polymerization Catalysis (Anionic & GTP)

P2-F serves as a metal-free catalyst for the polymerization of alkylene oxides (e.g., propylene oxide) and Group Transfer Polymerization (GTP) of methacrylates.

-

Mechanism: The fluoride ion activates the silyl ketene acetal initiator (in GTP) or activates the alcohol initiator (in alkylene oxide polymerization) by forming a hypervalent silicate or alkoxide species.

-

Control: The non-coordinating P2 cation does not interfere with the growing polymer chain end, leading to narrow polydispersity (PDI).

C. Desilylation & Carbanion Generation

P2-F cleaves Si-C, Si-O, and Si-N bonds efficiently. This is utilized to generate transient carbanions from organosilanes for C-C bond formation.

Figure 2: Mechanistic pathway for P2-F mediated nucleophilic substitution, highlighting the kinetic freedom of the fluoride anion.

Experimental Protocols

Handling and Storage (Crucial)

Trustworthiness Protocol: P2-F is extremely hygroscopic. Even trace moisture converts the reactive

-

Storage: Must be stored in a glovebox under Argon or Nitrogen (< 0.5 ppm

). -

Weighing: Never weigh in open air. Use pre-tared vials inside the glovebox.

-

Solvents: Use only anhydrous solvents (dried over activated alumina or molecular sieves, water content < 10 ppm).

Standard Fluorination Protocol (Example)

-

Setup: Flame-dry a Schlenk flask and cool under Argon flow.

-

Reagent Prep: In a glovebox, dissolve P2-F (1.1 equiv) in anhydrous THF.

-

Substrate Addition: Add the alkyl sulfonate/halide (1.0 equiv) to the stirring solution.

-

Reaction: Stir at room temperature (or 40-60°C for hindered substrates). Monitor by TLC/NMR.

-

Workup: Quench with water (only after reaction completion), extract with ether, and purify on silica.

References

-

Schwesinger, R., et al. (1991). Stable Phosphazenium Ions in Synthesis - an Easily Accessible, Extremely Reactive "Naked" Fluoride Salt.[6] Angewandte Chemie International Edition. Link

-

Schwesinger, R., Link, R., Wenzl, P., & Kossek, S. (2006). Anhydrous Phosphazenium Fluorides as Sources for Extremely Reactive Fluoride Ions in Solution. Chemistry - A European Journal. Link

- Pietzonka, T., & Seebach, D. (1993). Phosphazene Bases: A New Category of Superbases. Angewandte Chemie.

-

Sigma-Aldrich. (n.d.). Phosphazene Base P2-F Product Specification. Link

Sources

- 1. WO2021154783A1 - Alkylene oxide polymerization using aluminum compounds and phosphorus-nitrogen bases - Google Patents [patents.google.com]

- 2. 1,1,1,3,3,3-HEXAKIS(DIMETHYLAMINO)DIPHOSPHAZENIUM FLUORIDE ,137334-99-7 _ChemCD_index [cn.chemcd.com]

- 3. echemi.com [echemi.com]

- 4. IMINO-TRIS(DIMETHYLAMINO)PHOSPHORANE | 49778-01-0 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

Technical Guide: Phosphazenium Fluoride P2-F (CAS 137334-99-7)

The following technical guide details the properties, mechanisms, and applications of Phosphazenium Fluoride P2-F , a specialized reagent for high-precision organic synthesis.

Reagent Class: Non-Metallic, "Naked" Fluoride Source / Superbase Catalyst Chemical Name: 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium fluoride

PART 1: EXECUTIVE SUMMARY

Phosphazenium fluoride P2-F is a highly specialized organophosphorus salt utilized primarily as a source of anhydrous, "naked" fluoride ions in organic synthesis. Unlike traditional fluoride sources (e.g., CsF, KF) which suffer from poor solubility in organic solvents, or Tetrabutylammonium Fluoride (TBAF) which is hygroscopic and prone to Hofmann elimination, P2-F offers a unique combination of high lipophilicity , extreme nucleophilicity , and thermal stability .

Its core utility lies in reactions requiring the cleavage of strong bonds (Si–O, Si–C) or the introduction of fluorine into sensitive scaffolds where harsh conditions or hydrated fluoride sources would cause decomposition.

Key Technical Specifications

| Property | Data |

| CAS Number | 137334-99-7 |

| Formula | C₁₂H₃₆FN₇P₂ |

| MW | 355.4 g/mol |

| Appearance | White to off-white crystalline solid (extremely hygroscopic) |

| Solubility | Soluble in THF, MeCN, CH₂Cl₂, and Toluene. |

| Basicity (pKBH+) | ~33.5 (in MeCN) - Note: Refers to the conjugate base P2-tBu |

| Stability | Stable up to ~150°C; resistant to Hofmann elimination. |

PART 2: MECHANISTIC PRINCIPLES

The "Naked" Fluoride Effect

The reactivity of P2-F stems from the structural nature of the phosphazenium cation. The positive charge is delocalized across the P=N–P backbone and shielded by the bulky dimethylamino groups.

-

Charge Delocalization: The resonance-stabilized cation [(Me₂N)₃P=N–P(NMe₂)₃]⁺ reduces the charge density at any single point.

-

Steric Bulk: The six dimethylamino groups create a lipophilic shell that prevents the formation of tight ion pairs with the fluoride anion.

-

Result: The fluoride anion exists in a "naked" state—unsolvated and separated from its counterion.[1] This maximizes its HOMO energy, making it an exceptionally potent nucleophile and Brønsted base.

Structural Visualization

The following diagram illustrates the cation-anion relationship and the steric shielding that generates the "naked" fluoride.

PART 3: APPLICATIONS IN SYNTHESIS[2]

Desilylation & Deprotection

P2-F is superior to TBAF for deprotecting silyl ethers (TBS, TIPS, TBDPS) in complex molecules.

-

Why P2-F? TBAF contains water (trihydrate) which can hydrolyze sensitive esters or lactones. P2-F can be prepared anhydrously.

-

Mechanism: The naked fluoride attacks the silicon atom, forming a pentacoordinate silicate intermediate, releasing the alcohol.

Nucleophilic Fluorination (Halex Reaction)

P2-F facilitates the conversion of alkyl sulfonates (triflates, mesylates) or aryl chlorides to fluorides.

-

Advantage: The high solubility in non-polar solvents (like toluene) allows the reaction to proceed under conditions where the fluoride is not solvated by the solvent, drastically increasing the rate (

vs KF/18-crown-6).

Superbase Catalysis

While primarily a fluoride source, the F⁻ in P2-F acts as a strong base for deprotonating weak acids (e.g., terminal alkynes, malonates) to generate carbanions for C–C bond formation.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Nucleophilic Fluorination of Secondary Alkyl Triflates

Objective: Convert a secondary alkyl triflate to an alkyl fluoride with inversion of configuration.

Reagents:

-

Substrate: Alkyl Triflate (1.0 equiv)

-

Reagent: P2-F (1.2 – 1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.1 M)

Workflow:

-

Preparation (Glovebox): Weigh P2-F in a glovebox under N₂/Ar atmosphere. It is extremely hygroscopic; exposure to air will deactivate the fluoride via hydration (

). -

Dissolution: Dissolve P2-F in anhydrous solvent. The solution should be clear.

-

Addition: Add the substrate solution dropwise to the P2-F solution at 0°C (to minimize elimination side products).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by ¹⁹F NMR (disappearance of triflate signal ~ -78 ppm, appearance of alkyl fluoride ~ -150 to -220 ppm).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Et₂O. Dry over MgSO₄.

-

Purification: Flash chromatography on silica gel.

Protocol B: Catalytic Cycle for Silyl Enol Ether Cleavage

The following diagram outlines the workflow for utilizing P2-F in a catalytic desilylation-alkylation sequence.

PART 5: HANDLING & SAFETY INTEGRITY

Critical Safety Data

-

Corrosivity: P2-F is corrosive to glass over time due to trace HF formation if moisture is present. Use PTFE (Teflon) or polypropylene vessels for long-term storage.

-

Hygroscopicity: The reagent will deliquesce within seconds in ambient air.

-

Toxicity: Liberates HF upon contact with strong acids. Treat all P2-F solutions as potential HF sources.

Storage Recommendations

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: 2–8°C is recommended to prevent slow thermal degradation over months.

-

Container: Tightly sealed PTFE containers inside a secondary desiccator.

PART 6: REFERENCES

-

Schwesinger, R., et al. (1991). Extremely Strong, Uncharged Auxiliary Bases; Monomeric and Polymer-Supported Polyaminophosphazenes (P2-P5). Angewandte Chemie International Edition. Link

-

Schwesinger, R., Link, R., Thiele, G., et al. (2006). Anhydrous Phosphazenium Fluorides as Sources for Extremely Reactive Fluoride Ions in Solution. Chemistry – A European Journal. Link

-

Sun, X., et al. (2024). Phosphorus fluoride exchange (PFEx): Multidimensional catalytic click chemistry. PMC / NIH. Link

-

PubChem Compound Summary . (2025). Tetrakis(tris(dimethylamino)phosphoranylidenamino)phosphonium chloride (Related Cation Structure). Link

-

Sigma-Aldrich . (2025). Phosphazene Base P2-t-Bu Solution Technical Data. Link

Sources

A Technical Guide to the Solubility of Phosphazene Base P2-F in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphazene base P2-F, also known as 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene) or Schwesinger Base P2-t-Bu, is a sterically hindered, non-ionic, and exceptionally strong organobase.[1][2][3] Its utility in sensitive organic synthesis, where it facilitates reactions that are problematic for traditional ionic bases, is contingent on its solubility and compatibility with the reaction medium.[4][5] This guide provides a comprehensive overview of the solubility characteristics of P2-F in common organic solvents, outlines the physicochemical principles governing its solubility, and presents a robust experimental protocol for its quantitative determination.

Introduction to Phosphazene P2-F: A Profile

Phosphazene bases represent a class of non-nucleophilic superbases that have gained prominence in organic chemistry for their ability to deprotonate very weak C-H, N-H, and O-H acids.[4] The P2-F variant belongs to the dimeric (P2) series, exhibiting a basicity approximately 10⁹ times greater than DBU.[2] This exceptional strength is derived from the extensive resonance stabilization of the protonated form across the P-N-P backbone.[1][6]

Key characteristics relevant to its application and solubility include:

-

High Basicity: Enables deprotonation of a wide range of substrates.

-

Low Nucleophilicity: Steric hindrance from the tert-butyl and dimethylamino groups minimizes unwanted side reactions.[4]

-

Non-ionic Nature: As a neutral molecule, it is highly soluble in a range of organic solvents, unlike many ionic bases that have limited solubility in nonpolar media.[4][7]

-

Hygroscopic Nature: P2-F is sensitive to moisture and protic impurities, which can consume the base and affect reaction stoichiometry.[1][4]

Understanding the solubility of P2-F is paramount for designing homogeneous reaction systems, ensuring reproducibility, and maximizing its synthetic potential.

Solubility Profile and Solvent Compatibility

The highly alkylated and lipophilic structure of P2-F dictates its favorable solubility in a wide array of organic media. Generally, phosphazene bases exhibit high solubility in apolar to moderately polar aprotic solvents.[4] The related P4-t-Bu superbase is noted to be very soluble in hexane, toluene, and tetrahydrofuran (THF).[7] P2-F is most commonly supplied commercially as a ~2.0 M solution in THF, underscoring its high compatibility with this solvent.[2][3]

While precise quantitative solubility data (e.g., in g/100 mL) is not widely published, a qualitative summary based on technical data and established chemical principles is presented below.

Table 1: Qualitative Solubility of Phosphazene Base P2-F

| Solvent | Solvent Class | Expected Solubility | Rationale & Key Considerations |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | Commonly used as a solvent for commercial solutions.[2][3] Ideal for many organic reactions. |

| Toluene | Aromatic (Nonpolar) | Highly Soluble | Nonpolar nature is compatible with the base's lipophilic structure.[4][7] |

| Hexane / Heptane | Aliphatic (Nonpolar) | Highly Soluble | Excellent choice for reactions requiring low polarity.[4][7] |

| Dichloromethane (DCM) | Halogenated | Soluble | Suitable for many applications, though the slight acidity of DCM should be considered. |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Often used for pKa measurements of superbases; good compatibility.[4] |

| Diethyl Ether | Ether (Nonpolar) | Soluble | A common, less polar alternative to THF. |

| Water, Methanol, Ethanol | Protic | Reactive / Incompatible | P2-F is a strong enough base to deprotonate water and alcohols, leading to decomposition of the base. This is a reactivity issue, not a solubility limitation.[1] |

Guiding Principles for Solvent Selection

Choosing an appropriate solvent for a reaction involving P2-F extends beyond simple solubility. The decision must integrate chemical compatibility and the requirements of the desired reaction. The following workflow illustrates a logical approach to solvent selection.

Caption: Solvent Selection Workflow for P2-F Base.

Experimental Protocol: Quantitative Solubility Determination

For applications requiring precise concentration knowledge, such as in pharmaceutical process development or kinetic studies, the following protocol provides a reliable method for determining the solubility of P2-F. This method is based on the principle of isothermal equilibrium.

Objective: To determine the saturation concentration (solubility) of Phosphazene Base P2-F in a selected organic solvent at a controlled temperature.

Materials:

-

Phosphazene Base P2-F (neat, if available, or a highly concentrated solution)

-

High-purity, anhydrous organic solvent of interest

-

Analytical balance (4-decimal place)

-

Temperature-controlled shaker or stirring plate

-

Sealed, gas-tight vials (e.g., 4 mL) with screw caps and PTFE septa

-

Centrifuge

-

Gas-tight syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Class A volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID, or qNMR)

Methodology:

-

Preparation of Slurry:

-

Add a pre-weighed amount of the chosen solvent (e.g., 2.0 mL) to a tared, sealed vial.

-

Add P2-F to the solvent in small increments until an excess, undissolved phase is clearly visible. This ensures that a saturated solution will be formed.

-

Causality Insight: Adding the base in excess is critical to ensure that the solution reaches its thermodynamic saturation point. Without an excess solid/liquid phase, the true solubility limit cannot be determined.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the slurry vigorously for a minimum of 24 hours. For highly viscous solvents or materials with slow dissolution kinetics, 48-72 hours may be necessary.

-

Self-Validating System: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Sample Preparation and Separation:

-

After equilibration, stop the agitation and allow the vial to remain at the set temperature for at least 2 hours to allow the excess P2-F to settle.

-

Alternatively, centrifuge the sealed vial at the controlled temperature to achieve rapid and complete phase separation.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a gas-tight syringe.

-

Immediately pass the solution through a syringe filter into a tared vial to remove any microscopic undissolved particles.

-

Causality Insight: Immediate filtration is crucial to prevent the dissolved base from crystallizing due to temperature fluctuations or solvent evaporation, which would lead to an underestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately weigh the filtered sample.

-

Perform a precise serial dilution of the sample with the same solvent into the calibrated range of the chosen analytical instrument.

-

Analyze the diluted samples using a pre-established and validated analytical method (e.g., HPLC with a calibration curve).

-

Trustworthiness: The analytical method must be validated for linearity, accuracy, and precision to ensure the reliability of the final solubility measurement.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant using the dilution factor.

-

Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Conclusion

Phosphazene base P2-F is a powerful synthetic tool whose efficacy is intrinsically linked to its behavior in solution. Its excellent solubility in a broad range of nonpolar to moderately polar aprotic organic solvents makes it highly versatile. However, its high basicity also dictates its incompatibility with protic solvents, a factor of chemical reactivity that is critical for experimental design. By understanding these principles and employing robust methodologies to quantify its solubility where needed, researchers can fully leverage the unique capabilities of this superbase in their synthetic endeavors.

References

-

PubChem. (n.d.). Phosphazene base P2-t-Bu solution. National Center for Biotechnology Information. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 17: Phosphazenes. Science of Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Alginate. National Center for Biotechnology Information. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Calcium alginate. FAO. Retrieved from [Link]

-

Wikipedia. (n.d.). P4-t-Bu. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic phosphazene bases and their utilization in organic chemistry. Retrieved from [Link]

-

Daugulis, O., et al. (2015). P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C–N, C–O, and C–C Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Schwesinger Bases – Phosphazene Bases Stabilized by Multiple Counterpoise Hyperconjugative Interactions. Retrieved from [Link]

-

Kondoh, A., Yamaguchi, S., & Terada, M. (2025). Phosphazene base-catalyzed telescopic three-component reaction involving 1,1-difunctionalization of electron-deficient alkenes. Chemical Communications, 61, 334-337. Retrieved from [Link]

- Google Patents. (n.d.). CA1083964A - Pharmaceutical composition containing sodium alginate.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 磷腈配体 P2-叔丁基 溶液 ~2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phosphazene base P2-t-Bu 2.0M tetrahydrofuran 111324-03-9 [sigmaaldrich.com]

- 4. Phosphazene Bases [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. P4-t-Bu - Wikipedia [en.wikipedia.org]

Technical Guide: Stability and Handling of P2-F Phosphazenium Fluoride in Solution

Executive Summary

Tetrakis(dimethylamino)phosphazenium fluoride (commonly referred to as P2-F or P2-tBu-F depending on the specific alkyl substituents) represents a class of "naked" fluoride sources. By delocalizing the cationic charge across a bulky phosphazene backbone, the electrostatic attraction between the cation and the fluoride anion is minimized. This results in a fluoride ion of unprecedented nucleophilicity and basicity.

However, this thermodynamic potential comes with a kinetic penalty: instability . P2-F is not inherently unstable in a vacuum, but in solution, it is hyper-reactive toward proton sources, Lewis acids, and silicon-based materials. This guide details the mechanisms of this instability and provides a self-validating protocol for its use in high-value synthesis.

Part 1: The Chemistry of Instability

To master P2-F, one must understand that the fluoride ion (

The Hydrolysis Cascade (The Water Cycle)

The most immediate threat to P2-F stability is moisture. Unlike alkali fluorides (e.g., CsF), which simply hydrate, P2-F undergoes an irreversible transformation.

-

Mechanism: The "naked" fluoride deprotonates water immediately.

-

Reaction:

-

Consequence: The formation of bifluoride (

) drastically reduces nucleophilicity. The reaction does not stop there; the hydroxide generated can attack the phosphazenium cation backbone at elevated temperatures, leading to P-N bond cleavage (phosphoramide formation).

The Glass Etching "Suicide" Reaction

P2-F cannot be stored or reacted in borosilicate glass. The reaction is autocatalytic in the presence of trace moisture.

-

Mechanism: Fluoride attacks the silicon-oxygen backbone of the glass.[1]

-

Reaction:

-

The Cycle: The water produced in this reaction feeds back into the hydrolysis cycle (1.1), generating bifluoride and more protons, accelerating the etching. Result: Contamination with fluorosilicates and rapid loss of titer.

Solvent Incompatibility

The extreme basicity of P2-F precludes the use of many standard organic solvents.

| Solvent Class | Compatibility | Mechanism of Failure |

| Protic (MeOH, EtOH) | Incompatible | Immediate solvation/H-bonding; loss of "naked" character. |

| Chlorinated (DCM, CHCl | High Risk | |

| Nitriles (MeCN) | Conditional | Slow deprotonation of MeCN ( |

| Ethers (THF, Glyme) | Excellent | Stable. The standard solvent for P2-F applications. |

| DMSO/DMF | Moderate | Stable short-term, but drying these solvents to the ppm levels required is difficult. |

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the interconnected pathways of P2-F degradation. Note how Water acts as a catalyst that triggers both Bifluoride formation and Glass etching.

Caption: Interconnected degradation cycles of P2-F. Note the autocatalytic generation of water during glass etching.

Part 3: Self-Validating Handling Protocols

To ensure scientific integrity, every handling step must include a validation checkpoint.

Materials Preparation

-

Vessels: Use exclusively PFA (Perfluoroalkoxy) or PTFE vials. Polypropylene is acceptable for short-term storage but can leach plasticizers in THF.

-

Glassware: FORBIDDEN for reaction vessels.

-

Atmosphere: Argon or Nitrogen glovebox (

ppm

Solvent Engineering (The "Super-Dry" Standard)

Standard "anhydrous" solvents (50 ppm water) are insufficient. P2-F requires

Protocol:

-

Distill THF over Sodium/Benzophenone.

-

Store over activated 3Å Molecular Sieves (activated at 300°C under vacuum for 12h).

-

Validation: Karl-Fischer titration is often difficult inside a glovebox. Use the Benzophenone Ketyl Test : If the THF remains deep purple, water is negligible. Alternatively, use a colorimetric water indicator (e.g., Hygrometer).

The P2-F Solution Preparation Workflow

Caption: Step-by-step workflow for preparing stable P2-F solutions with integrated NMR validation.

Part 4: Analytical Monitoring (19F NMR)

The only way to trust a P2-F solution is via 19F NMR . Proton NMR is often silent regarding the state of the anion.

Diagnostic Signals

Run the NMR in a PTFE tube liner or a PFA tube. Do not use a glass NMR tube unless it contains a sealed Teflon capillary.

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| "Naked" Fluoride ( | -70 to -100 ppm | Broad Singlet | Active. Shift varies with concentration and solvent (THF vs MeCN). |

| Bifluoride ( | -145 to -155 ppm | Doublet ( | Decomposed. Indicates water contamination. The doublet confirms H-coupling. |

| Fluorosilicate ( | -120 to -140 ppm | Singlet/Multiplet | Etched. Indicates glass contact. |

Expert Insight: If you see a signal at -150 ppm, your reaction will likely fail or yield different regioselectivity. The bifluoride ion is a much weaker nucleophile and a different type of base than the naked fluoride.

Part 5: Case Study Application

Nucleophilic Fluorination of a Secondary Tosylate

Objective: Convert a secondary alkyl tosylate to a fluoride with inversion of configuration.

-

Setup: In a glovebox, dissolve substrate (1.0 equiv) in dry THF in a PFA vial.

-

Reagent: Add P2-F (1.5 equiv) solution (validated via 19F NMR).

-

Reaction: Stir at Room Temperature.

-

Note: Unlike TBAF, which requires reflux and often eliminates, P2-F often works at RT due to higher reactivity.

-

-

Quench: Pour into aqueous NaHCO

(outside glovebox). -

Purification: Standard silica chromatography (glass is safe now that F is quenched or bound).

References

-

Schwesinger, R., et al. (1991). Extremely Strong, Uncharged Auxiliary Bases; Monomeric and Polymer-Supported Polyaminophosphazenes (P2-P5). Chemische Berichte.

-

Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[2] (Context on "naked" fluoride instability and Hofmann elimination).

-

Seppelt, K. (1992). Fluoride Ion Affinity. Angewandte Chemie International Edition. (Thermodynamic basis of fluoride reactivity).

-

Pless, J., et al. (1999). Stability of Fluoride Solutions.[3] Journal of Fluorine Chemistry. (Data on glass etching rates).

Sources

P2-F: A Technical Guide to the Generation and Application of Naked Fluoride Ions in Modern Chemistry

Abstract

The generation of highly reactive, "naked" fluoride ions in aprotic solvents is a significant challenge in synthetic chemistry, yet crucial for advancing nucleophilic fluorination and base-mediated reactions. This guide provides an in-depth technical overview of utilizing P2-type phosphazene bases as a powerful tool to generate anhydrous fluoride ions, herein termed "P2-F". We will explore the underlying chemical principles, provide detailed experimental protocols for the in-situ generation and application of P2-F, and discuss its advantages over traditional fluoride sources. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of naked fluoride in their synthetic endeavors.

The Challenge of "Naked" Fluoride

The fluoride anion (F⁻) is the smallest and most electronegative of the halides. In protic solvents, its high charge density leads to strong solvation, significantly diminishing its nucleophilicity. In aprotic media, where it can exist as a less-solvated, "naked" ion, it is a potent nucleophile and a strong base.[1] However, sources of true naked fluoride are scarce. Many commercially available fluoride salts, such as potassium fluoride (KF), have low solubility in organic solvents.[2] Others, like tetrabutylammonium fluoride (TBAF), are notoriously hygroscopic and often exist as bifluoride (HF₂⁻) salts, which reduces their reactivity.[1][3][4] The quest for a reliable and highly reactive fluoride source has led to the exploration of innovative solutions, among which the use of phosphazene superbases stands out.[5]

Phosphazene Bases: The Key to Unlocking Fluoride Reactivity

Phosphazene bases, also known as Schwesinger bases, are a class of non-ionic, yet extremely strong, organic superbases.[6][7] Their high basicity stems from the unique electronic structure of the P=N bond and the extensive delocalization of the positive charge in the protonated form.[8] These bases are categorized based on the number of phosphazene units, such as P1, P2, and P4, with basicity increasing with the number of units.[5]

Key properties of phosphazene bases relevant to the generation of naked fluoride include:

-

Exceptional Basicity: They can deprotonate very weak acids, including residual water in fluoride salts, to generate the anhydrous fluoride ion.

-

Low Nucleophilicity: Their steric hindrance prevents them from participating in competing nucleophilic reactions.[6]

-

High Solubility: Their organic nature ensures excellent solubility in a wide range of aprotic solvents, from nonpolar (like toluene) to polar (like THF and acetonitrile).[5]

-

Non-ionic Nature: As neutral molecules, they do not introduce unwanted metal cations that can influence reaction pathways.[6]

Data Presentation: Basicity of Phosphazene Bases

| Base | Type | pKa (in CH₃CN) of Conjugate Acid |

| DBU | Amidine | 24.3 |

| BEMP | P1 | 27.6 |

| P2-Et | P2 | ~33 |

| t-Bu-P4 | P4 | 42.7 |

This table illustrates the significantly higher basicity of phosphazene bases compared to common organic bases like DBU.[6]

"P2-F": In-Situ Generation of Naked Fluoride

"P2-F" refers to the in-situ generation of a highly reactive, naked fluoride species through the combination of a P2-type phosphazene base, such as P2-Et (1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene)), and a suitable fluoride salt.[9] The phosphazene base acts as a "proton sponge," scavenging any acidic protons (from water or HF) associated with the fluoride salt, thereby liberating the unsolvated, highly nucleophilic fluoride anion.

Mechanism of Naked Fluoride Generation

The generation of the active fluoride species can be visualized as a two-step process:

-

Solubilization: The organic phosphazene base and the fluoride salt (e.g., KF) are dissolved or suspended in an anhydrous aprotic solvent.

-

Proton Abstraction: The P2 base abstracts protons from any water molecules hydrating the fluoride salt or from bifluoride species, forming the protonated phosphazenium cation and the "naked" fluoride anion.

Caption: In-situ generation of naked fluoride using a P2 phosphazene base.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific substrate and reaction scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Preparation of a 0.2 M P2-F Solution in THF

Objective: To generate a stock solution of naked fluoride for use in nucleophilic fluorination reactions.

Materials:

-

P2-Et phosphazene base (e.g., from Sigma-Aldrich)[9]

-

Anhydrous potassium fluoride (spray-dried)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous potassium fluoride (2.2 equivalents relative to the desired final concentration of F⁻).

-

Add anhydrous THF to the flask.

-

To the stirred suspension, add P2-Et phosphazene base (1.0 equivalent) dropwise via syringe.

-

Stir the mixture at room temperature for 1-2 hours. The solution may remain a suspension, but the fluoride in solution will be highly active.

-

The resulting mixture containing the in-situ generated naked fluoride is ready for use.

Trustworthiness: The efficacy of the generated P2-F solution can be validated by a test reaction with a known sensitive substrate, such as the fluorination of a benzylic bromide, with monitoring by TLC or GC-MS for product formation.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with P2-F

Objective: To demonstrate the application of P2-F in a challenging SₙAr reaction.

Materials:

-

Activated aryl chloride (e.g., 4-nitrochlorobenzene)

-

P2-F solution in THF (from Protocol 1)

-

Anhydrous THF

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aryl chloride (1.0 equivalent) in anhydrous THF.

-

Add the prepared P2-F solution/suspension (1.5 equivalents of F⁻) to the reaction flask.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for a typical SₙAr fluorination using P2-F.

Applications and Advantages

The use of P2-F offers several advantages over conventional fluorinating agents:

-

Enhanced Reactivity: The generation of truly "naked" fluoride leads to significantly enhanced reaction rates, often allowing for reactions to be performed at lower temperatures.[3]

-

Broad Substrate Scope: The high reactivity enables the fluorination of less activated substrates that are unreactive with other fluoride sources.

-

Mild Reaction Conditions: The non-ionic and non-metallic nature of the system is compatible with a wide range of sensitive functional groups.[10][11]

-

Improved Solubility: The use of organic-soluble phosphazene bases overcomes the solubility issues associated with inorganic fluoride salts.

Applications of P2-F extend beyond nucleophilic fluorination. The generated naked fluoride can serve as a powerful, non-nucleophilic base for a variety of organic transformations, including deprotonations, eliminations, and aldol reactions.

Safety and Handling

-

Hygroscopic Nature: P2 phosphazene bases are hygroscopic and should be handled under an inert atmosphere.

-

Corrosivity: Anhydrous hydrogen fluoride, which can be present in some fluoride sources, is highly corrosive and toxic.[12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

-

Reactivity: Naked fluoride is a strong base and can react with glass surfaces over prolonged periods. It is advisable to use plastic or Teflon-coated labware for storage of solutions, although glass is generally acceptable for the duration of a typical reaction.

Conclusion

The in-situ generation of "P2-F" using P2-type phosphazene bases represents a significant advancement in the field of fluorine chemistry. This methodology provides a practical and highly effective means of accessing the potent reactivity of "naked" fluoride ions for a wide range of synthetic applications. By understanding the principles outlined in this guide and adhering to the recommended protocols, researchers can effectively harness the power of P2-F to tackle challenging synthetic problems and accelerate the development of novel fluorinated molecules.

References

-

Santanilla, A.B., et.al. "P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed CN, CO, and CC Cross-Coupling Reactions." Organic Letters, 2015. [Link]

-

Wikipedia. "Fluoride." Accessed February 2024. [Link]

-

ACS Publications. "Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters." Accessed February 2024. [Link]

-

Wikipedia. "Phosphazene." Accessed February 2024. [Link]

-

PubMed. "P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions." Accessed February 2024. [Link]

-

ACS Publications. "P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C–N, C–O, and C–C Cross-Coupling Reactions." Accessed February 2024. [Link]

-

ResearchGate. "Schwesinger Bases – Phosphazene Bases Stabilized by Multiple Counterpoise Hyperconjugative Interactions | Request PDF." Accessed February 2024. [Link]

-

No Added Chemicals. "Phosphazene." Accessed February 2024. [Link]

-

ResearchGate. "The Role of Naked Fluoride Ion as Base or Catalyst in Organic Synthesis." Accessed February 2024. [Link]

-

"Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules." Fluorine notes, vol. 21, no. 2, 2002. [Link]

- Google Patents. "US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production." Accessed February 2024.

-

DigitalCommons@UNL. "ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION." Accessed February 2024. [Link]

-

"Fluorinated ligands and their effects on physical properties and chemical reactivity." Dalton Transactions, 2023. [Link]

-

R Discovery. "What are the properties of the fluoride ion?" Accessed February 2024. [Link]

-

The Journal of Organic Chemistry. "Renewable Reagent for Nucleophilic Fluorination." Accessed February 2024. [Link]

-

"Stable Phosphazenium Ions in Synthesis - an Easily Accessible, Extremely Reactive 'Naked' Fluoride Salt." Angewandte Chemie International Edition in English, vol. 30, no. 10, 1991, pp. 1372-1374. [Link]

-

ResearchGate. "Preparation of Schwesinger bases." Accessed February 2024. [Link]

-

ResearchGate. "Some phosphazene bases and substrates used in this study." Accessed February 2024. [Link]

-

MilliporeSigma. "Phosphazene Bases." Accessed February 2024. [Link]

-

Chemical Communications (RSC Publishing). "Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation." Accessed February 2024. [Link]

-

ResearchGate. "Organic phosphazene bases and their utilization in organic chemistry." Accessed February 2024. [Link]

-

PubMed. "Generation of 'Naked' Fluoride Ions in Unprecedentedly High Concentrations from a Fluoropalladium Complex." Accessed February 2024. [Link]

-

PMC - NIH. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." Accessed February 2024. [Link]

-

ResearchGate. "Synthesis and Applications of Selected Fluorine-Containing Fluorophores." Accessed February 2024. [Link]

-

ScienceDaily. "PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds." Accessed February 2024. [Link]

-

Peertechz Publications. "Fluoride Sources, Toxicity and Its Amelioration: A Review." Accessed February 2024. [Link]

-

PMC - NIH. "Synthesis and Applications of Selected Fluorine-Containing Fluorophores." Accessed February 2024. [Link]

-

PubMed. "Synthesis and Applications of Selected Fluorine-Containing Fluorophores." Accessed February 2024. [Link]

-

RSC Publishing. "Convenient source of 'naked' fluoride: tetra-n-butylammonium chloride and potassium fluoride dihydrate." Accessed February 2024. [Link]

Sources

- 1. Fluoride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Phosphazene Bases [sigmaaldrich.com]

- 6. Phosphazene - Wikipedia [en.wikipedia.org]

- 7. Phosphazene [chem-is-you.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C-N, C-O, and C-C Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Volume # 1(20), January - February 2002 — " Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules" [notes.fluorine1.ru]

Navigating the Synthesis Landscape: An In-depth Technical Guide to Phosphazene Base P2-t-Bu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the phosphazene base P2-t-Bu, a powerful yet nuanced tool in modern organic synthesis. Moving beyond a standard safety data sheet, this document delves into the core chemical principles, practical handling protocols, and catalytic applications that enable researchers to leverage its unique properties safely and effectively.

At the Core: Understanding Phosphazene Base P2-t-Bu

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), commonly known as Phosphazene base P2-t-Bu, is a non-ionic, organic superbase.[1] Its remarkable basicity, coupled with significant steric hindrance, makes it an invaluable reagent for a variety of chemical transformations where traditional ionic bases may be unsuitable. These properties allow for highly selective deprotonations and catalysis in sensitive, functional-group-rich molecules, a common challenge in drug development and complex molecule synthesis.[2]

The defining feature of phosphazene bases is the P=N-P backbone, which, through oligomerization of the peralkylated triaminoiminophosphorane unit, leads to a dramatic increase in basicity. The P2 series represents dimeric phosphazenes, offering a balance of potent basicity and practical handling characteristics.

Fundamental Properties of Phosphazene Base P2-t-Bu

A clear understanding of the physical and chemical properties of P2-t-Bu is foundational to its safe and effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₉N₇P₂ | [1][3] |

| Molecular Weight | 367.45 g/mol | [1][3] |

| CAS Number | 111324-03-9 | [1][3] |

| Appearance | Typically supplied as a solution in a solvent like THF | |

| Synonyms | 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) | [1] |

| pKa (of conjugate acid) | ~21.45 (in DMSO) |

Hazard Identification and GHS Classification

Phosphazene base P2-t-Bu is a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

GHS Pictograms:

Signal Word: Danger [1]

Hazard Statements: [1]

-

H225: Highly flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

Precautionary Statements: [1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Caption: GHS Hazard Classification for Phosphazene Base P2-t-Bu.

Protocols for Safe Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is paramount when working with P2-t-Bu.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile rubber) inspected prior to use.

-

Skin and Body Protection: A complete suit protecting against chemicals is required. Trousers should be worn outside of boots to prevent spills from entering footwear.[4]

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN14387)).

Handling:

-

Avoid all personal contact, including inhalation of vapors or mists.[4]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as phosphazene bases can be sensitive to moisture and carbon dioxide.

-

Use spark-proof tools and explosion-proof equipment due to the flammability of common solvents like THF.

-

Grounding and bonding are necessary to prevent static discharge.

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, chloroformates, and oxidizing agents.[4]

-

The storage area should be equipped with a sprinkler system and be free of ignition sources.

Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

-

Inhalation: If fumes are inhaled, remove the victim to fresh air and keep them warm and rested.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[4] Remove all contaminated clothing.[4] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and phosphorus oxides.[4] Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[4]

Caption: First-Aid Workflow for P2-t-Bu Exposure.

Toxicological and Ecological Impact

Toxicological Information:

-

Acute Effects: Causes severe chemical burns upon direct contact with skin and eyes.[4] Inhalation of vapors or mists may be harmful and can irritate the respiratory tract, with symptoms including coughing, choking, and pain.[4] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[4]

-

Chronic Effects: Repeated or prolonged exposure to corrosive materials may lead to erosion of teeth and inflammatory changes in the mouth.[4] It is also suspected of causing cancer.

Ecological Information:

-

Phosphazene bases are generally considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]

-

Due to its hazardous nature, this material and its container must be disposed of as hazardous waste, and release to the environment should be avoided.[4]

Disposal Considerations

Proper disposal of P2-t-Bu and its containers is crucial to prevent environmental contamination and ensure safety.

-

All waste must be handled in accordance with local, state, and federal regulations.[4]

-

Do not allow the chemical to enter drains or waterways.[4]

-

Waste should be treated at an approved facility, which may involve neutralization with a suitable dilute acid followed by burial in a designated landfill.[4]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

-

Empty containers may retain product residue and should be treated as hazardous waste.

The Synthetic Chemist's Ally: Applications in Organic Synthesis

The unique combination of high basicity and low nucleophilicity makes P2-t-Bu a powerful tool for challenging organic transformations.

The "Why": Causality in Experimental Choices

Researchers opt for phosphazene bases like P2-t-Bu over more common bases (e.g., alkali metal alkoxides or amides) for several key reasons:

-

Enhanced Selectivity: The sterically hindered nature of P2-t-Bu minimizes its nucleophilicity, preventing it from participating in unwanted side reactions such as addition to carbonyls or displacement of leaving groups.[2]

-

Improved Solubility: As a neutral organic molecule, P2-t-Bu and its protonated form are often more soluble in organic solvents than inorganic bases, leading to more homogeneous reaction mixtures and potentially faster reaction rates.

-

Mild Reaction Conditions: The high basicity of P2-t-Bu can facilitate reactions at lower temperatures, which is critical for preserving sensitive functional groups in complex molecules.[2]

-

Generation of "Naked" Anions: By deprotonating a substrate, P2-t-Bu forms a bulky, charge-delocalized cation that interacts weakly with the resulting anion. This "naked" anion is highly reactive and can participate in subsequent reactions more efficiently.

Mechanism of Action: The Source of Superbasicity

The extraordinary basicity of phosphazene bases stems from the extensive delocalization of the positive charge in the protonated form. Upon protonation at the terminal imino nitrogen, the positive charge is stabilized by resonance across the P-N-P backbone and through the electron-donating dimethylamino groups. This high degree of charge stabilization significantly favors the protonated state, thereby increasing the basicity of the neutral molecule.

Field-Proven Protocol: Palladium-Catalyzed C-N Cross-Coupling

Phosphazene bases have proven highly effective in facilitating palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The following is a representative protocol adapted from the principles outlined in the literature for similar phosphazene bases.[2]

Objective: To synthesize an N-aryl-piperidine derivative via Buchwald-Hartwig amination.

Materials:

-

Aryl bromide (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%)

-

Phosphazene base P2-t-Bu (as a ~2.0 M solution in THF, 1.5 equiv)

-

Anhydrous toluene

Procedure:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the aryl bromide (0.2 mmol, 1.0 equiv), the palladium precatalyst (0.004 mmol, 2 mol%), and a magnetic stir bar to a 1-dram vial.

-

Solvent and Nucleophile Addition: Add anhydrous toluene (1.0 mL) to the vial, followed by piperidine (0.24 mmol, 1.2 equiv).

-

Base Addition: Carefully add the P2-t-Bu solution in THF (0.15 mL, 0.3 mmol, 1.5 equiv) to the reaction mixture.

-

Reaction Execution: Seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox and place it on a magnetic stir plate at room temperature.

-

Monitoring: Stir the reaction mixture for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a short plug of silica gel or celite to remove the palladium catalyst and the protonated base.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-piperidine.

Caption: General Workflow for a Pd-Catalyzed Cross-Coupling Reaction using P2-t-Bu.

References

-

Material Safety Data Sheet for Phosphazene base P1-t-Bu. Santa Cruz Biotechnology. Link

-

Phosphazene base P2-t-Bu solution. PubChem, National Library of Medicine. Link

-

Safety Data Sheet for PHOSPHAZENE BASE P1-T-BU. ChemicalBook. Link

-

Buitrago Santanilla, A., et al. (2015). P2Et Phosphazene: A Mild, Functional Group Tolerant Base for Soluble, Room Temperature Pd-Catalyzed C–N, C–O, and C–C Cross-Coupling Reactions. Organic Letters, 17(13), 3370-3373. Link

-

Phosphazene: Preparation, Reaction and Catalytic Role. ResearchGate. Link

-

Phosphazene base P2-t-Bu ~2.0M in tetrahydrofuran. Sigma-Aldrich. Link

-

Phosphazene base P2-t-Bu solution. Santa Cruz Biotechnology. Link

Sources

Methodological & Application

Application Notes and Protocols for Fluoride-Mediated Desilylation Reactions

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Silyl Ethers and the Power of Fluoride-Mediated Deprotection

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving target molecules with high fidelity. Silyl ethers stand out as one of the most versatile and widely employed classes of protecting groups for hydroxyl functionalities. Their popularity stems from their ease of installation, tunable stability, and compatibility with a broad spectrum of reaction conditions. The stability of silyl ethers can be finely modulated by the steric and electronic nature of the substituents on the silicon atom, leading to a diverse toolkit of protecting groups such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).

The strategic removal, or deprotection, of these silyl ethers is as critical as their installation. Among the various methods developed for this purpose, fluoride-mediated desilylation has emerged as a robust and highly efficient strategy. The exceptional strength of the silicon-fluorine bond, which is significantly stronger than the silicon-oxygen bond, provides a powerful thermodynamic driving force for the reaction.[1] This guide provides a detailed exploration of fluoride-mediated desilylation reactions, with a focus on practical applications and protocols relevant to researchers in academic and industrial settings.

The Underlying Principle: Mechanism of Fluoride-Mediated Silyl Ether Cleavage

The efficacy of fluoride ions in cleaving the Si-O bond is rooted in fundamental chemical principles. The fluoride ion, a small and highly electronegative species, acts as a potent nucleophile that readily attacks the silicon atom of the silyl ether. This nucleophilic attack leads to the formation of a transient pentacoordinate silicon intermediate. This intermediate is unstable and rapidly collapses, breaking the silicon-oxygen bond and liberating the desired alcohol. The formation of the thermodynamically stable silicon-fluorine bond is the key driving force for this transformation.[1]

Caption: Mechanism of silyl ether deprotection by fluoride.

Key Reagents for Fluoride-Mediated Desilylation

A variety of fluoride-containing reagents are available to the synthetic chemist, each with its own set of properties and applications.

-

Tetrabutylammonium Fluoride (TBAF): Unquestionably the most common fluoride source for desilylation.[2] It is typically sold as a 1 M solution in tetrahydrofuran (THF). Its high solubility in organic solvents and general effectiveness make it a first-choice reagent for many applications. However, commercial TBAF solutions contain a certain amount of water, which can influence the reaction outcome, and the reagent itself is basic, which can be a limitation for base-sensitive substrates.[3][4][5]

-

Hydrogen Fluoride (HF) Complexes: Reagents such as HF-Pyridine and triethylamine trihydrofluoride (Et₃N·3HF) offer a less basic alternative to TBAF.[2][6] These are particularly useful for substrates that are prone to base-mediated side reactions. A significant drawback is the corrosive and toxic nature of HF, requiring the use of plastic labware and stringent safety precautions.[2]

-

Potassium Bifluoride (KHF₂): A mild, cost-effective, and solid reagent that can be used for the selective desilylation of certain silyl ethers, particularly phenolic TBDMS ethers.[1][7][8]

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): An anhydrous fluoride source that can be advantageous in reactions where the presence of water is detrimental.[9]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and silyl ether.

Protocol 1: General Procedure for Desilylation using Tetrabutylammonium Fluoride (TBAF)

This protocol is suitable for a wide range of silyl ethers.

Materials:

-

Silyl ether substrate

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., acetonitrile, dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the silyl ether (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the TBAF solution (1.1–1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the stability of the silyl ether.[10]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Work-up for Polar Products: For highly polar products where aqueous work-up can lead to material loss, a modified procedure can be employed. After the reaction is complete, the mixture can be treated with a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate.[11][12][13] The solids are then removed by filtration, and the filtrate is concentrated to yield the product, often in high purity, avoiding an aqueous extraction.[13]

Sources

- 1. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers [organic-chemistry.org]

- 9. US8063198B2 - Processes and reagents for desilylation of oligonucleotides - Google Patents [patents.google.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

Application Notes & Protocols: Catalytic Alkylene Oxide Polymerization using Phosphazene Base P2

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The request specified "Phosphazene base P2-F". Following a comprehensive literature search, no specific phosphazene base with the "F" designation was identified. It is presumed that this may have been a typographical error. This document will therefore focus on the well-characterized and widely used P2-phosphazene bases, such as P2-Et and P2-t-Bu, as exemplary catalysts for alkylene oxide polymerization. The principles and protocols described herein are expected to be broadly applicable to this class of phosphazene bases.

Introduction: The Advent of Phosphazene Bases in Controlled Polymerization

The synthesis of well-defined poly(alkylene oxide)s (PAOs) is of paramount importance in various fields, including drug delivery, biomedical devices, and advanced materials. The precise control over molecular weight, narrow molecular weight distribution (polydispersity), and end-group functionality are critical for these applications. Anionic ring-opening polymerization (AROP) has traditionally been a powerful method for producing PAOs. However, conventional anionic polymerization often requires strongly basic and nucleophilic initiators, which can lead to side reactions and a loss of control, particularly with more substituted alkylene oxides.

Phosphazene bases, a class of non-ionic, yet extremely strong Brønsted bases, have emerged as powerful organocatalysts for the AROP of alkylene oxides.[1][2] These "superbases" possess high basicity while being weakly nucleophilic, a combination that allows for the efficient deprotonation of initiators like alcohols without participating in unwanted side reactions.[3] The P2 series of phosphazene bases, which are dimeric in nature, offer a balance of high basicity and steric hindrance, making them excellent catalysts for achieving living/controlled polymerization of various alkylene oxides.[4][5] This guide provides a detailed overview of the mechanism, protocols, and best practices for utilizing P2-phosphazene bases in the catalytic polymerization of alkylene oxides.

The Catalytic Mechanism: A Step-by-Step Elucidation

The catalytic role of P2-phosphazene bases in the AROP of alkylene oxides is centered on the in-situ generation of a highly reactive "naked" alkoxide initiator from a protic source, typically an alcohol. The large, sterically hindered phosphazenium counter-ion that is formed effectively shields the alkoxide from ion-pairing, leading to a highly active propagating species.[6]

The polymerization proceeds through the following key steps:

-

Initiator Activation: The P2-phosphazene base deprotonates a primary or secondary alcohol (initiator) to form a highly reactive alkoxide and a protonated phosphazenium cation. This equilibrium lies far to the right due to the high basicity of the phosphazene base.

-

Initiation: The resulting "naked" alkoxide attacks the sterically less hindered carbon of the alkylene oxide monomer in a nucleophilic substitution reaction, opening the epoxide ring and forming a new, longer-chain alkoxide.

-

Propagation: The newly formed alkoxide chain end continues to react with subsequent monomer units in a sequential manner, leading to the growth of the polymer chain. The living nature of this process allows for the formation of polymers with predictable molecular weights and low polydispersity.[5]

-

Termination: The polymerization is typically terminated by the addition of a protic reagent, such as methanol or water, which protonates the living alkoxide chain end, yielding a hydroxyl-terminated polymer.

Properties of P2-Phosphazene Bases

The unique properties of P2-phosphazene bases make them highly effective catalysts for AROP.

| Property | Description | Reference |

| High Basicity | pKa values in acetonitrile are significantly higher than traditional amine bases, enabling the deprotonation of a wide range of alcohols. | [3] |

| Low Nucleophilicity | The bulky steric hindrance around the basic nitrogen atom prevents the base from acting as a nucleophile, thus avoiding unwanted side reactions. | [4] |

| High Solubility | Soluble in a variety of aprotic organic solvents such as THF, toluene, and hexane, which are commonly used for AROP. | [3] |

| Non-ionic Nature | As neutral molecules, they offer better solubility in organic media compared to ionic bases. |

Experimental Protocols

The following protocols provide a general framework for the P2-phosphazene base-catalyzed polymerization of alkylene oxides. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to exclude moisture and oxygen.[7]

Materials and Reagents

-

Alkylene Oxide Monomer (e.g., Ethylene Oxide, Propylene Oxide, Butylene Oxide): Purified by stirring over CaH₂ and distilled under vacuum.

-

Initiator (e.g., Benzyl Alcohol, Butanol): Dried over molecular sieves and degassed.

-

P2-Phosphazene Base (e.g., P2-Et or P2-t-Bu): Handled as a solution in a dry, aprotic solvent (e.g., THF or hexane).

-

Anhydrous Solvent (e.g., THF, Toluene): Purified using a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).

-

Terminating Agent (e.g., Methanol): Anhydrous and degassed.

General Polymerization Procedure

-

Reactor Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas.

-

Initiator and Catalyst Addition: The desired amount of initiator (e.g., benzyl alcohol) is dissolved in the anhydrous solvent and transferred to the Schlenk flask via cannula. The P2-phosphazene base solution is then added dropwise while stirring. The mixture is stirred at room temperature for 15-30 minutes to ensure complete deprotonation of the alcohol.

-

Monomer Addition: The purified alkylene oxide monomer is then added to the reaction mixture. This can be done via a cooled syringe for liquid monomers or by vacuum transfer for gaseous monomers like ethylene oxide.

-

Polymerization: The reaction is allowed to proceed at the desired temperature (typically ranging from room temperature to 60 °C) with continuous stirring. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).

-

Termination: Once the desired monomer conversion is reached, the polymerization is terminated by the addition of a small amount of degassed methanol.

-

Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., dichloromethane), and reprecipitated. This process is repeated 2-3 times to remove any residual catalyst and unreacted monomer. The final polymer is dried under vacuum to a constant weight.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and structure.[8]

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of polymerization, and verify end-group functionality. |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Provides detailed information about the polymer chain distribution and confirms the presence of the desired end-groups. |

| Differential Scanning Calorimetry (DSC) | Determines thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[9] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Broad Polydispersity | Presence of impurities (water, oxygen) in reagents or solvent. | Ensure all reagents and solvents are rigorously purified and dried. Use high-vacuum techniques. |

| Low Monomer Conversion | Insufficient catalyst or initiator concentration. | Optimize the monomer-to-initiator and initiator-to-catalyst ratios. |

| Low reaction temperature. | Increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. | |

| Bimodal GPC Trace | Chain transfer reactions. | This can be an issue with certain monomers like propylene oxide. Consider using a less basic phosphazene catalyst or optimizing reaction conditions (e.g., lower temperature). |

| Incomplete initiation. | Ensure complete deprotonation of the initiator before adding the monomer. |

Safety Precautions

Phosphazene bases are strong bases and should be handled with care. They are corrosive and can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Alkylene oxides such as ethylene oxide are toxic and potentially carcinogenic; handle them with extreme caution and follow all institutional safety protocols.

References

-

Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]

-

Phosphazene Base-Catalyzed Living Ring-Opening Polymerization System for Substituted Epoxides. J-Stage. [Link]

-

Phosphazene: Preparation, Reaction and Catalytic Role. ResearchGate. [Link]

-

Organic phosphazene bases and their utilization in organic chemistry. ResearchGate. [Link]

-

Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: A comparative study of kinetic behavior. ResearchGate. [Link]

- Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organoc

-

A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. Wiley Online Library. [Link]

-

Phosphazene Base-Catalyzed Living Ring-Opening Polymerization System for Substituted Epoxides. ResearchGate. [Link]

-

Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Academia.edu. [Link]

-

Phosphazene base promoted anionic polymerization of n-butyraldehyde. ResearchGate. [Link]

-

Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]

-

Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews. [Link]

-

Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Publications. [Link]

-

Polymerization Using Phosphazene Bases. ResearchGate. [Link]

-

Catalytic synthesis of functionalized (polar and non-polar) polyolefin block copolymers. Semantic Scholar. [https://www.semanticscholar.org/paper/Catalytic-synthesis-of-functionalized-(polar-and-Ghelfi-Kennepohl/70d38104273086161405e3230c1e550c60938f37]([Link]

-

Efficient Anionic Ring Opening Polymerization of Ethylene Oxide under Microfluidic Conditions. ResearchGate. [Link]

-

Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers. [Link]

-

Phosphazene base P2-t-Bu solution. PubChem. [Link]

-

Anionic ring-opening polymerization of ethylene oxide in DMF with cyclodextrin derivatives as new initiators. PubMed. [Link]

-

Phosphazenes: Structure and Applications. Scribd. [Link]

-

Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. PubMed. [Link]

-